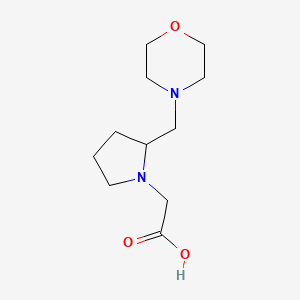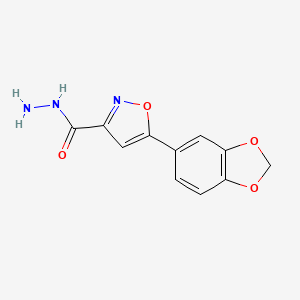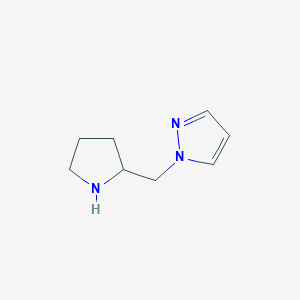
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (MMPAA) is a versatile and useful compound in scientific research. It is a derivative of pyrrolidin-1-ylacetic acid (PAA), a compound with a wide range of applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Agonists of S1P Receptors
2-Aryl(pyrrolidin-4-yl)acetic acids, a series including the compound , have been evaluated as agonists of S1P receptors. These analogs can induce a lowering of lymphocyte counts in mice and exhibit good pharmacokinetic properties in rats (Yan et al., 2006).
Antinociceptive Activity
Derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid, related to the compound, have been synthesized and tested for antinociceptive activity. Some derivatives showed potent antinociceptive activity comparable to aspirin (Nacak et al., 1999).
Antitubercular and Antifungal Activity
Novel derivatives involving 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid exhibited significant antitubercular and antifungal activities. The structure of these compounds was confirmed by various spectroscopic methods (Syed et al., 2013).
Force Degradation Study
A force degradation study of Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-YL)-4H-1,2,4-Triazol-3-YL)Thio) Acetate, a related compound, helped in understanding the stability and degradation behavior under various conditions, which is crucial for pharmaceutical applications (Varynskyi et al., 2019).
Synthesis of GABA Analogues
The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues was reported. These analogues, substituted at the 4-position, were synthesized using a combination of intermolecular photocycloaddition and fragmentation reactions (Petz et al., 2019).
Pharmacological Activity of Carboxamides
Synthesis of new substituted 1H-1-pyrrolylcarboxamides, including derivatives of this compound, was conducted for pharmacological interest. The carboxamides were characterized and identified through various spectroscopic techniques, indicating potential pharmacological applications (Bijev et al., 2003).
properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYMBKXVLLMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)


